
15-Methylheptadec-11-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methylheptadec-11-enoic acid is a long-chain fatty acid with the molecular formula C18H34O2. It is characterized by the presence of a methyl group at the 15th carbon and a double bond between the 11th and 12th carbons. This compound is part of the broader class of carboxylic acids, which are known for their diverse roles in biological systems and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methylheptadec-11-enoic acid can be achieved through various organic synthesis techniques. One common method involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to form the desired carboxylic acid after hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of natural fatty acids using enzymatic processes. Monooxygenase enzymes, such as cytochrome P450 monooxygenase, are employed to introduce hydroxyl groups and other functional groups to the fatty acid chain, thereby converting it into the desired product .
Chemical Reactions Analysis
Types of Reactions
15-Methylheptadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
15-Methylheptadec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.
Mechanism of Action
The mechanism of action of 15-Methylheptadec-11-enoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can modulate gene expression and influence various metabolic processes .
Comparison with Similar Compounds
15-Methylheptadec-11-enoic acid can be compared with other long-chain fatty acids, such as:
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Palmitoleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Linoleic acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th carbons.
Uniqueness
The presence of a methyl group at the 15th carbon and a double bond at the 11th carbon makes this compound unique. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
402716-54-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
15-methylheptadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h9,11,17H,3-8,10,12-16H2,1-2H3,(H,19,20) |
InChI Key |
BRRCMKRBCYWRCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


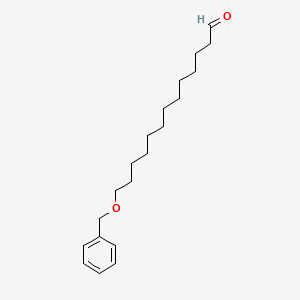

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)

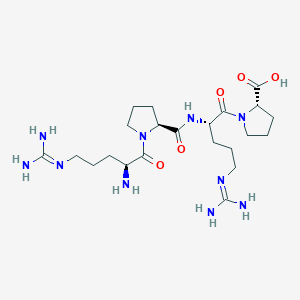
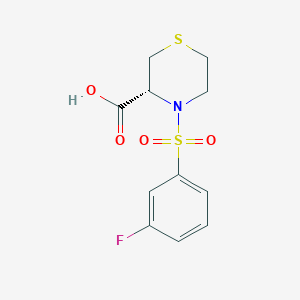
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
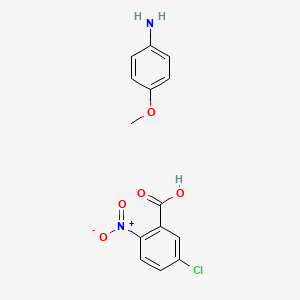
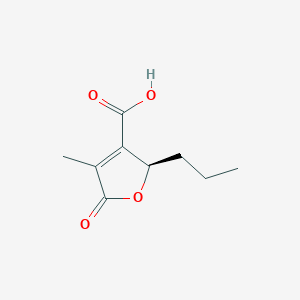
![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)

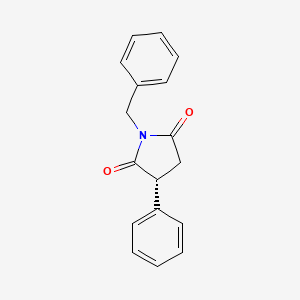
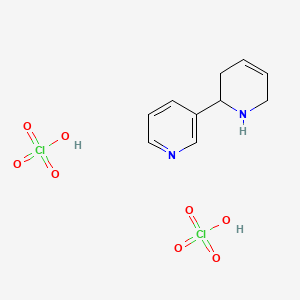
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
